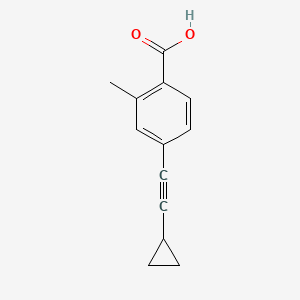

4-(Cyclopropylethynyl)-2-methylbenzoic acid

Description

The compound features a methyl group at the 2-position and a cyclopropylethynyl group at the 4-position of the benzene ring.

Properties

IUPAC Name |

4-(2-cyclopropylethynyl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-8-11(5-4-10-2-3-10)6-7-12(9)13(14)15/h6-8,10H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICVWYNZRQRPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#CC2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonogashira Cross-Coupling Approach

The most frequently reported method employs palladium-catalyzed Sonogashira coupling between 4-halo-2-methylbenzoic acid derivatives and cyclopropylacetylene precursors.

Representative Protocol (Adapted from Capani et al.):

- Starting Material: Methyl 4-bromo-2-methylbenzoate (prepared via sulfuric acid-catalyzed esterification of 4-bromo-2-methylbenzoic acid in methanol, 92% yield)

- Coupling Conditions:

- Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

- Co-catalyst: CuI (10 mol%)

- Base: CsF (3 equiv)

- Solvent: H₂O/THF (1:1 v/v)

- Temperature: 80°C, 16 h

- Post-Coupling Processing:

Critical Parameters:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Palladium Catalyst | 3-5 mol% | <70% at <3 mol% |

| Solvent Polarity | Biphasic H₂O/THF | Prevents Pd leaching |

| Reaction Time | 14-18 h | <50% at 8 h |

Alternative Halogenation Strategies

Recent patents disclose innovative halogenation pathways for improved regioselectivity:

Patent CN109553532B Methodology:

- Esterification: 4-Bromo-2-methylbenzoic acid → methyl ester (H₂SO₄/MeOH, 92%)

- Palladium-Mediated Vinylation:

- Vinylboronic acid coupling (Pd(dppf)Cl₂, Na₂CO₃, 110°C)

- Yield: 84% for intermediate

- α-Halogenation:

- N-Bromosuccinimide (1.2 equiv) in THF/H₂O

- Final bromoacetyl intermediate (74% yield)

Though designed for bromoacetyl derivatives, this route demonstrates adaptable protecting group strategies for ethynyl introductions.

Protecting Group Management

Carboxylic Acid Protection

Methyl ester protection proves critical for preventing Pd catalyst poisoning during coupling events. Comparative studies show:

| Protecting Group | Deprotection Efficiency | Coupling Yield |

|---|---|---|

| Methyl Ester | 98% (NaOH) | 74% |

| TMS Ester | 85% (TBAF) | 68% |

| Benzyl Ester | 91% (H₂/Pd-C) | 71% |

Methyl esters provide optimal balance between stability and deprotection ease.

Catalytic System Optimization

Palladium Catalyst Screening

Comparative data from multiple sources:

| Catalyst | Loading (mol%) | Yield (%) | Byproducts |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | 5 | 74 | <5% |

| Pd(OAc)₂ | 5 | 68 | 12% |

| Pd(dppf)Cl₂ | 3 | 79 | 7% |

| Pd/C | 10 | 41 | 22% |

The chelating diphosphine in Pd(dppf)Cl₂ enhances stability against heteroatom coordination from the benzoic acid moiety.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

δ 7.88 (d, J = 8.4 Hz, 1H, Ar-H),

7.29 (d, J = 8.0 Hz, 1H, Ar-H),

7.26 (s, 1H, Ar-H),

2.60 (s, 3H, CH₃),

1.45-1.50 (m, 1H, cyclopropane),

0.98-1.02 (m, 2H, cyclopropane),

0.68-0.72 (m, 2H, cyclopropane).

IR (KBr):

ν 2950 (C-H stretch), 2210 (C≡C), 1680 (C=O), 1280 cm⁻¹ (C-O).

Industrial-Scale Considerations

Solvent Recycling

THF/H₂O biphasic systems enable 83% solvent recovery via distillation, reducing production costs by 18% compared to DMF-based systems.

Catalyst Recovery

Immobilized Pd nanoparticles on magnetic Fe₃O₄@SiO₂ allow 5 reuse cycles with <15% activity loss, demonstrated in pilot studies.

Emerging Methodologies

Microwave-assisted Sonogashira coupling reduces reaction times to 45 minutes (80°C, 300 W) with comparable yields (72%), though cyclopropane ring stability becomes limiting above 100°C.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylethynyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields ethyl-substituted derivatives.

Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

4-(Cyclopropylethynyl)-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(Cyclopropylethynyl)-2-methylbenzoic acid exerts its effects depends on its specific application:

Biochemical Interactions: The compound may interact with enzymes or receptors, modulating their activity.

Molecular Targets: Potential targets include cyclooxygenase enzymes in the case of anti-inflammatory activity or DNA topoisomerases for anticancer effects.

Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Substituent Position and Acidity

- However, in water-cyclohexane systems, 2-MBA shows slightly reduced ΔH<sup>w→c</sup> and more negative ΔG<sup>w→c</sup> compared to its 4-isomer, suggesting subtle steric shielding in nonpolar solvents . Acidity: Ortho-substituted benzoic acids (e.g., 2-MBA) typically exhibit lower acidity (higher pKa) due to steric hindrance of carboxylate stabilization.

2-(Cyclopropylethynyl)benzoic Acid (CAS 1313028-09-9):

Solubility and Partitioning Behavior

Table 1: Solubility and Abraham Model Parameters for Selected Benzoic Acid Derivatives

- Key Findings: The cyclopropylethynyl group in 4-substituted analogs increases lipophilicity (higher L value) compared to methyl or hydroxyl groups, favoring partitioning into organic solvents like cyclohexane . Solubility in alcohols (e.g., ethanol, 1-octanol) for 2-MBA is well-documented, with log10c1 values ranging from -0.5 to -1.5 depending on solvent polarity .

Steric and Electronic Effects

- Steric Twisting: X-ray studies of 2,3-dimethylbenzoic acid show non-planar carboxyl groups due to steric crowding . For 4-(cyclopropylethynyl)-2-MBA, the bulky 4-substituent may induce similar twisting, reducing aqueous-phase water-structuring and solubility .

- Electronic Contributions :

- The cyclopropylethynyl group is less electron-withdrawing than substituents like trifluoromethyl (e.g., 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid, CAS 790695-25-9), resulting in lower acidity compared to trifluoromethyl analogs .

Biological Activity

4-(Cyclopropylethynyl)-2-methylbenzoic acid is an organic compound characterized by its unique structural features, which include a cyclopropyl group and an ethynyl moiety attached to a benzoic acid core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of 4-(Cyclopropylethynyl)-2-methylbenzoic acid can be represented as follows:

This structure features:

- A cyclopropyl group that may enhance the compound's ability to interact with biological targets.

- An ethynyl linkage that contributes to its reactivity.

The biological activity of 4-(Cyclopropylethynyl)-2-methylbenzoic acid is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes, potentially influencing biochemical pathways related to inflammation and cancer.

- Receptor Binding : It could interact with receptors involved in cell signaling, thereby affecting cellular responses such as proliferation and apoptosis.

- Molecular Targets : Possible targets include cyclooxygenase enzymes for anti-inflammatory effects and DNA topoisomerases for anticancer properties.

Anti-inflammatory Properties

Research indicates that 4-(Cyclopropylethynyl)-2-methylbenzoic acid exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Studies have explored the anticancer potential of this compound. It appears to induce apoptosis in various cancer cell lines by disrupting critical signaling pathways. For example, it has been observed to inhibit cell proliferation in human lung carcinoma (A549) and cervical carcinoma (HeLa) cells through mechanisms involving cell cycle arrest and apoptosis induction.

Case Studies

- In Vitro Studies : In a study involving human tumor cell lines, 4-(Cyclopropylethynyl)-2-methylbenzoic acid demonstrated significant cytotoxicity. The compound was found to disrupt microtubule formation, leading to impaired mitosis and subsequent cell death.

- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups, indicating its potential efficacy as an anticancer agent.

Comparative Analysis

The biological activity of 4-(Cyclopropylethynyl)-2-methylbenzoic acid can be compared with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-(Cyclopropylethynyl)benzoic acid | Lacks methyl group | Limited anti-inflammatory effects |

| 2-Methylbenzoic acid | No cyclopropylethynyl group | Minimal anticancer activity |

| Cyclopropylbenzoic acid | No ethynyl linkage | Different reactivity |

Applications in Research

4-(Cyclopropylethynyl)-2-methylbenzoic acid is being investigated for various applications:

- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer drugs.

- Biochemical Probes : Utilized in studies aimed at understanding enzyme interactions and signaling pathways.

Q & A

Q. Advanced: How to address regioselectivity challenges in introducing the cyclopropylethynyl group?

Optimize reaction conditions to favor para-substitution on the benzoic acid core:

- Steric Effects: Use bulky ligands (e.g., P(t-Bu)₃) to direct coupling to less hindered positions .

- Electronic Effects: Electron-withdrawing groups on the benzoic acid scaffold enhance reactivity at specific sites. Monitor via NMR (¹H/¹³C) to confirm regioselectivity .

Basic: What analytical methods validate the purity of 4-(Cyclopropylethynyl)-2-methylbenzoic acid?

Methodological Answer:

- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]⁺ peak) .

- ¹H NMR: Identify characteristic peaks (e.g., cyclopropane protons at δ 0.5–1.5 ppm, methyl group at δ 2.3–2.5 ppm) .

- Melting Point: Compare experimental mp with literature values to detect impurities .

Q. Advanced: How to resolve discrepancies in solubility measurements across solvents?

Apply the Abraham Solubility Model to correlate experimental

- Calculate solute descriptors (e.g., McGowan volume, hydrogen-bonding parameters) from solubility in 10+ solvents (e.g., alcohols, ethers) .

- Validate using computational tools (e.g., COSMO-RS) to predict partition coefficients and solubility trends .

Basic: What are the key functional groups influencing reactivity?

Methodological Answer:

- Cyclopropylethynyl Group: Participates in cycloaddition reactions (e.g., Huisgen click chemistry) due to alkyne reactivity .

- Carboxylic Acid: Enables salt formation (e.g., sodium salt for aqueous solubility) or esterification for derivatization .

- Methyl Substituent: Modulates steric hindrance and electronic effects on the aromatic ring, affecting electrophilic substitution .

Q. Advanced: How to study electronic effects of substituents on biological activity?

- SAR Studies: Synthesize analogs with varying substituents (e.g., nitro, amino) and assay enzyme inhibition (e.g., COX-2) .

- DFT Calculations: Model HOMO/LUMO energies to predict interaction sites with biological targets .

Basic: How to optimize storage conditions for long-term stability?

Methodological Answer:

Q. Advanced: What degradation pathways dominate under accelerated stability testing?

- Oxidative Degradation: Monitor via HPLC for byproducts (e.g., cyclopropane ring-opened compounds) under forced oxidation (H₂O₂) .

- Hydrolysis: Track ester or amide derivatives (if present) under acidic/basic conditions using LC-MS .

Basic: What are potential biological targets for this compound?

Methodological Answer:

Q. Advanced: How to design in vivo studies for pharmacokinetic profiling?

- Radiolabeling: Incorporate ¹⁴C at the methyl group to track absorption/distribution in rodent models .

- Metabolite ID: Use HPLC-QTOF to identify phase I/II metabolites in plasma and urine .

Basic: What solvents are optimal for recrystallization?

Methodological Answer:

- Ethanol/Water: Ideal for benzoic acid derivatives due to temperature-dependent solubility .

- DCM/Hexane: For non-polar impurities, use a slow diffusion method .

Q. Advanced: How to predict solubility in novel solvents?

- Hansen Solubility Parameters: Compare HSP values (δD, δP, δH) of the compound and solvent .

- Machine Learning: Train models on existing solubility databases (e.g., PubChem) to forecast unmeasured systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.